molecular formula C14H13N5OS B5401325 N-benzyl-N-(1,3-thiazol-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide

N-benzyl-N-(1,3-thiazol-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No. B5401325
M. Wt: 299.35 g/mol
InChI Key: CFLGATSLLPPODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(1,3-thiazol-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide, also known as BTZ043, is a novel compound that has shown promising results in the treatment of tuberculosis. This compound belongs to the class of benzothiazinones, which are known for their potent antimycobacterial activity.

Mechanism of Action

N-benzyl-N-(1,3-thiazol-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide works by inhibiting the enzyme DprE1, which is involved in the biosynthesis of the cell wall of Mycobacterium tuberculosis. This inhibition leads to the disruption of the cell wall, which ultimately results in the death of the bacteria. The specificity of N-benzyl-N-(1,3-thiazol-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide for DprE1 makes it a promising target for the development of new anti-tuberculosis drugs.
Biochemical and Physiological Effects:
N-benzyl-N-(1,3-thiazol-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide has been shown to have a low toxicity profile in vitro and in vivo. It has been found to have minimal effects on human liver cells and has not shown any significant adverse effects in animal studies. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-N-(1,3-thiazol-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide in lab experiments is its potent antimycobacterial activity. This compound has been shown to be effective against drug-resistant strains of Mycobacterium tuberculosis, making it a promising candidate for the development of new anti-tuberculosis drugs. However, one of the limitations of using N-benzyl-N-(1,3-thiazol-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide in lab experiments is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research on N-benzyl-N-(1,3-thiazol-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide. One potential direction is the development of new anti-tuberculosis drugs based on the structure of this compound. Another direction is the investigation of the use of N-benzyl-N-(1,3-thiazol-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide in the treatment of other bacterial infections. In addition, further studies are needed to fully understand the biochemical and physiological effects of this compound and to optimize its synthesis method for research purposes.

Synthesis Methods

The synthesis of N-benzyl-N-(1,3-thiazol-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The starting material for the synthesis is 2-mercaptobenzothiazole, which is reacted with chloroacetyl chloride to form 2-chloroacetylbenzothiazole. This intermediate is then reacted with sodium azide to form 2-(azidomethyl)benzothiazole. The final step involves the reaction of 2-(azidomethyl)benzothiazole with benzyl isocyanate to form N-benzyl-N-(1,3-thiazol-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide.

Scientific Research Applications

N-benzyl-N-(1,3-thiazol-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide has been extensively studied for its antimycobacterial activity. It has been shown to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. In addition, N-benzyl-N-(1,3-thiazol-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide has been shown to have a synergistic effect when used in combination with other anti-tuberculosis drugs. This compound has also been studied for its potential use in the treatment of other bacterial infections.

properties

IUPAC Name

N-benzyl-N-(1,3-thiazol-2-ylmethyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c20-14(12-8-16-18-17-12)19(10-13-15-6-7-21-13)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLGATSLLPPODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=NC=CS2)C(=O)C3=NNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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